An In-depth Technical Guide to Methyl 2-cyano-3-(trifluoromethyl)benzoate
An In-depth Technical Guide to Methyl 2-cyano-3-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Strategic Building Block in Medicinal Chemistry
Methyl 2-cyano-3-(trifluoromethyl)benzoate (CAS No. 1211596-75-6) is a specialized aromatic compound that stands at the intersection of several key functional motifs in modern drug design. Its structure, featuring a trifluoromethyl group, a nitrile (cyano) group, and a methyl ester all positioned on a benzene ring, makes it a highly valuable and strategic building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] The strong electron-withdrawing nature of the -CF3 group can significantly alter the electronic properties of the aromatic ring, influencing its reactivity and interaction with target enzymes or receptors.[1] Simultaneously, the cyano group offers a versatile chemical handle for a variety of transformations, serving as a precursor to amines, amides, tetrazoles, and other heterocyclic systems prevalent in drug candidates.
This guide provides a comprehensive technical overview of Methyl 2-cyano-3-(trifluoromethyl)benzoate, from its fundamental chemical properties and a proposed synthetic pathway to its potential applications and essential safety protocols. The insights herein are curated to empower researchers in leveraging this compound's unique structural attributes for the advancement of their discovery and development programs.
Core Chemical and Physical Properties
A thorough understanding of a compound's physical and chemical properties is foundational to its effective use in a laboratory setting. These parameters influence reaction conditions, purification strategies, and formulation development.
| Property | Value | Source |
| CAS Number | 1211596-75-6 | [4][5] |
| Molecular Formula | C₁₀H₆F₃NO₂ | [6] |
| Molecular Weight | 229.16 g/mol | [6] |
| IUPAC Name | methyl 2-cyano-3-(trifluoromethyl)benzoate | [4] |
| Purity | Typically available at 95+% | [5] |
| Predicted Boiling Point | 318.2 ± 42.0 °C at 760 mmHg | |
| Predicted Density | 1.36 ± 0.1 g/cm³ |
Note: Predicted values are computationally derived and should be used as an estimate pending experimental verification.
Synthesis and Mechanistic Rationale
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Bromo-6-(trifluoromethyl)benzonitrile from 1-Bromo-3-(trifluoromethyl)benzene
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Causality: This initial step establishes the required 1,2,3-substitution pattern on the benzene ring. A directed ortho-metalation is a powerful strategy where a substituent (in this case, the bromine atom) directs deprotonation to an adjacent position. Subsequent trapping of the resulting aryl anion with a cyanating agent installs the nitrile group. This approach offers high regioselectivity, which is crucial for avoiding isomeric impurities.
-
Protocol:
-
In an oven-dried, multi-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve 1-Bromo-3-(trifluoromethyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF to the reaction mixture, maintaining the temperature below -70 °C. Stir for 1-2 hours at this temperature to ensure complete deprotonation.
-
In a separate flask, prepare a solution of a suitable cyanating agent, such as N-cyanosuccionimide (NCS) or tosyl cyanide (TsCN) (1.2 eq), in anhydrous THF.
-
Transfer the cyanating agent solution to the reaction flask via cannula, again maintaining a low temperature.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield 2-Bromo-6-(trifluoromethyl)benzonitrile.
-
Step 2: Palladium-Catalyzed Carbonylation to Methyl 2-cyano-3-(trifluoromethyl)benzoate
-
Causality: This final step converts the aryl bromide into the desired methyl ester. Palladium-catalyzed carbonylation is a robust and widely used method for this transformation. The reaction proceeds via an oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by CO insertion and reductive elimination with methanol to form the ester product. The choice of ligand is critical for catalyst stability and turnover.
-
Protocol:
-
To a pressure-rated reaction vessel, add 2-Bromo-6-(trifluoromethyl)benzonitrile (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.02-0.05 eq), and a suitable base like triethylamine (NEt₃) (2.0 eq).
-
Add anhydrous methanol (MeOH) as both the reagent and solvent.
-
Seal the vessel and purge several times with carbon monoxide (CO) gas.
-
Pressurize the vessel with CO (typically 50-100 psi, consult relevant literature for safety) and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the vessel to room temperature and carefully vent the CO gas in a fume hood.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the final product by silica gel chromatography or recrystallization to obtain Methyl 2-cyano-3-(trifluoromethyl)benzoate.
-
Applications in Drug Discovery and Development
The unique arrangement of functional groups in Methyl 2-cyano-3-(trifluoromethyl)benzoate makes it an attractive starting material for synthesizing a range of complex molecules with potential therapeutic applications.
Workflow for Scaffold Elaboration
Caption: Potential derivatization pathways for drug discovery.
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Scaffold for Kinase Inhibitors: The substituted benzonitrile moiety is a common feature in many kinase inhibitors. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies.
-
Precursor for Heterocyclic Synthesis: The nitrile group is a versatile precursor for the synthesis of nitrogen-containing heterocycles. For instance, it can undergo [2+3] cycloaddition with sodium azide to form a tetrazole ring. Tetrazoles are often used as bioisosteres for carboxylic acids, offering improved metabolic stability and pharmacokinetic properties.
-
Building Block for Modulators of Nuclear Receptors: The trifluoromethyl-substituted aromatic core is a privileged scaffold for targeting nuclear receptors. The molecule can be elaborated through reactions at the ester and nitrile positions to create ligands with tailored properties for specific receptor subtypes.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe handling of all laboratory chemicals is paramount. The following guidelines are based on the available safety data sheet for this compound and general best practices for handling fine chemicals.[4][7]
Hazard Identification
-
Acute Toxicity: While specific data is limited, related compounds can be harmful if swallowed, inhaled, or in contact with skin.[8][9]
-
Irritation: Expected to cause skin and serious eye irritation. May cause respiratory irritation.[9][10]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[8]
-
Avoiding Contact: Take precautions to avoid direct contact with skin, eyes, and clothing. In case of accidental contact, follow standard first-aid procedures immediately.[10]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[9]
Storage and Disposal
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8][9] Keep locked up and away from incompatible materials.
-
Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[9]
Conclusion
Methyl 2-cyano-3-(trifluoromethyl)benzoate is more than just a chemical intermediate; it is a strategically designed building block that offers significant potential for accelerating drug discovery programs. Its trifluoromethyl group provides a proven means to enhance drug-like properties, while the ortho-disposed nitrile and ester functionalities offer orthogonal handles for molecular elaboration. By understanding its properties, employing rational synthetic strategies, and adhering to strict safety protocols, researchers can effectively unlock the potential of this versatile compound in the quest for novel therapeutics.
References
-
PubChem. Methyl 2-(trifluoromethyl)benzoate. National Center for Biotechnology Information. [Link]
- Shao Xinhua. (2015). Methyl 3-(cyanomethyl)
-
PubChem. Methyl 2-cyano-3-(trifluoromethyl)benzoate. National Center for Biotechnology Information. [Link]
- Google Patents. Method for synthesizing methyl 3-(trifluoromethyl)
- Google Patents. Methyl 3-(cyanomethyl)
-
PubChem. Methyl 3-(trifluoromethyl)benzoate. National Center for Biotechnology Information. [Link]
- Google Patents.
- Google Patents.
-
PubChem. Methyl 3-cyano-2-fluorobenzoate. National Center for Biotechnology Information. [Link]
-
PubChem. Methyl 3-(cyanomethyl)benzoate. National Center for Biotechnology Information. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
Semantic Scholar. Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jelsciences.com [jelsciences.com]
- 4. keyorganics.net [keyorganics.net]
- 5. aksci.com [aksci.com]
- 6. Methyl 2-cyano-3-(trifluoromethyl)benzoate | C10H6F3NO2 | CID 57362691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. flottec.mx [flottec.mx]
- 8. tcichemicals.com [tcichemicals.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
